

Efficacy of 1,2-Diphenylethylamine Derivatives in Asymmetric Transfer Hydrogenation: A Comparative Guide

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Compound of Interest

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The enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. Among the array of chiral ligands developed for this purpose, 1,2-diphenylethylenediamine (DPEN) and its derivatives have emerged as a privileged class, particularly in the realm of asymmetric transfer hydrogenation (ATH). This guide offers an objective comparison of the efficacy of various **1,2-diphenylethylamine** derivatives in ATH, supported by quantitative experimental data, detailed methodologies, and mechanistic insights to aid in the selection of optimal catalytic systems.

Comparative Performance of 1,2-Diphenylethylamine Derivatives

The catalytic activity of **1,2-diphenylethylamine** derivatives is most prominently showcased when complexed with ruthenium(II). The electronic and steric properties of the N-substituent on the DPEN ligand play a crucial role in determining the catalyst's efficacy. N-arylsulfonylated derivatives, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) and N-mesyl-1,2-diphenylethylenediamine (MsDPEN), are among the most successful and widely utilized ligands for the ATH of ketones.^[1] The strong electron-withdrawing nature of the sulfonyl group

is thought to increase the acidity of the N-H proton, which in turn facilitates the hydride transfer step in the catalytic cycle.[1]

Below is a comparative summary of the performance of various Ru-(+)-DPEN derivative catalysts in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.

Catalyst Derivative (Ligand)	Metal Complex	Yield (%)	Enantiomeric Excess (ee, %)	Configuration
N-Tosyl-DPEN (TsDPEN)	[RuCl(p-cymene) ((R,R)-TsDPEN)]	98	99	(R)
N-Mesyl-DPEN (MsDPEN)	[RuCl(p-cymene) ((R,R)-MsDPEN)]	95	97	(R)
Unmodified DPEN	[RuCl(p-cymene) ((R,R)-DPEN)]	-	(lower)	-

Data compiled from representative literature for the ATH of acetophenone.[1] The unmodified DPEN generally provides lower enantioselectivity compared to its N-sulfonylated counterparts.

The exceptional performance of the Ru-TsDPEN system extends to a broad range of aromatic and some aliphatic ketones, consistently affording high yields and excellent enantioselectivities.

Comparison with Other Ligand Classes

While **1,2-diphenylethylamine** derivatives are highly effective, it is important to consider their performance in the context of other classes of chiral ligands used in asymmetric hydrogenation.

Ligand Class	Representative Ligand	Metal	Typical ee (%) for Acetophenone	Key Features
1,2-Diamine Derivatives	(S,S)-TsDPEN	Ru	>98	High efficiency in ATH, well-understood mechanism.
Diphosphine Ligands	(R)-BINAP	Ru	~98	Often used in direct hydrogenation with H ₂ , can be highly effective.
Cinchona Alkaloid Derivatives	NNP Ligands	Ru	up to 98.2	Natural product-derived, can provide very high enantioselectivity [2] [3]
Amino Alcohols	(1R,2S)-1-amino-2-indanol	Ru	~95	Bifunctional catalysis, effective for a range of substrates.

This comparison highlights that while other ligand classes can also achieve excellent results, **1,2-diphenylethylamine** derivatives, particularly TsDPEN, remain a benchmark for asymmetric transfer hydrogenation due to their high enantioselectivity, broad applicability, and the well-established protocols for their use.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the ATH of acetophenone using an in situ generated Ru-TsDPEN catalyst with a formic acid/triethylamine mixture as the hydrogen source.

Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$
- (R,R)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
- Acetophenone
- Formic acid (HCOOH)
- Triethylamine (NEt_3)
- Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
- Argon or Nitrogen for inert atmosphere

Procedure:

- **Catalyst Pre-formation:** In a flame-dried Schlenk flask under an inert atmosphere, dissolve $[\text{RuCl}_2(\text{p-cymene})]_2$ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for approximately 20-30 minutes to allow for the formation of the active catalyst complex.
- **Reaction Setup:** In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
- **Hydrogenation:** To the flask containing the catalyst, add acetophenone (1 equivalent). Then, add the formic acid/triethylamine mixture (typically 1.5-2.5 equivalents relative to the ketone).
- **Reaction Monitoring:** Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.

- Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC. [\[4\]](#)

Synthesis of N-Tosyl-1,2-diphenylethylenediamine (TsDPEN)

A general method for the synthesis of N-monotosylated 1,2-diphenylethylenediamine.

Materials:

- (R,R)-1,2-Diphenylethylenediamine
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (NEt_3)
- Dichloromethane (CH_2Cl_2)

Procedure:

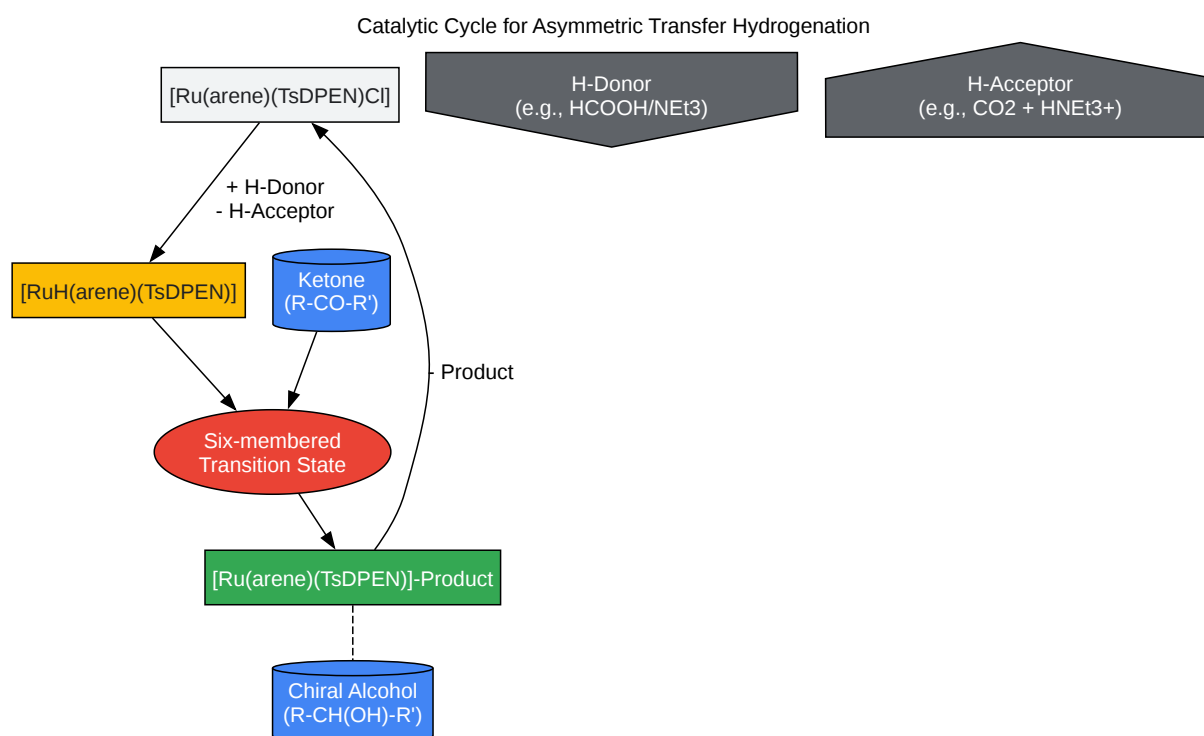
- Dissolve (R,R)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in dichloromethane.
- Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Wash the reaction mixture with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield (R,R)-TsDPEN.

Mandatory Visualizations

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The widely accepted mechanism for the Ru-TsDPEN catalyzed ATH of ketones is the Noyori outer-sphere mechanism.^[4] This involves a concerted transfer of a hydride from the ruthenium center and a proton from the ligand's amine group to the ketone via a six-membered transition state.

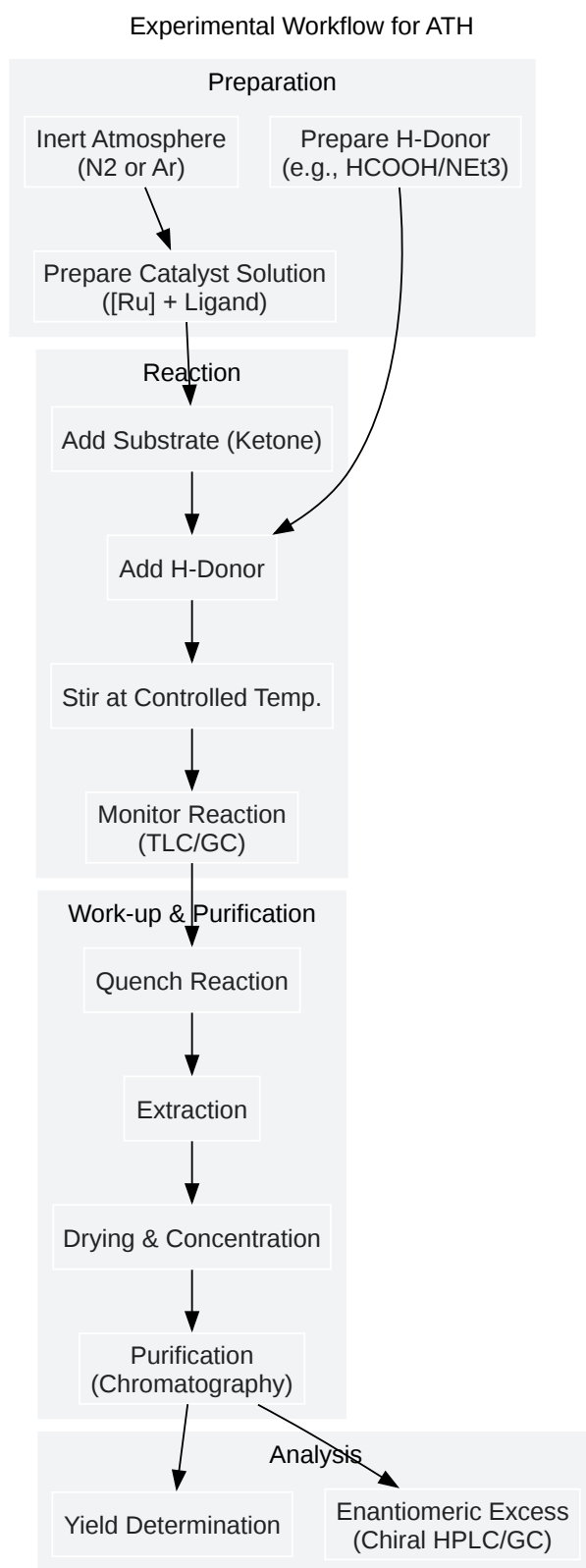


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Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Transfer Hydrogenation

The following diagram illustrates a typical workflow for carrying out an ATH reaction in a research laboratory setting.



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Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

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